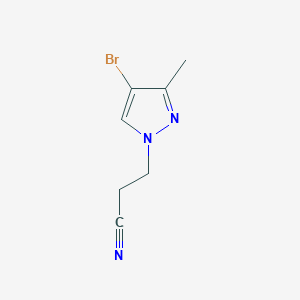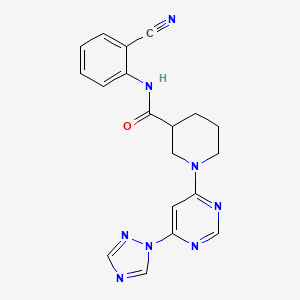
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of similar compounds, such as “3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline”, includes a pyrazole ring with a bromine atom at the 4-position and a methyl group at the 3-position . The exact molecular structure of “3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanenitrile” would need to be confirmed through further analysis.Applications De Recherche Scientifique
Synthesis of Polysubstituted Derivatives
A study by Dawood, Farag, and Ragab (2004) demonstrated that 3-(Pyrazol-3-yl)-3-oxo-propanenitrile derivatives can react with nitrogen nucleophiles to yield bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives. This highlights its role in facilitating the synthesis of complex organic structures, which could have implications for developing new materials or pharmaceuticals (Dawood, Farag, & Ragab, 2004).
Catalysis and Green Chemistry
Research by Safaei‐Ghomi, Shahbazi-Alavi, and Heidari-Baghbahadorani (2015) explored the use of ZnFe2O4 nanoparticles as a catalyst in the synthesis of propanedinitriles and substituted pyrazoles under solvent-free conditions. This study underscores the compound's utility in environmentally friendly chemical syntheses, offering advantages like excellent yields, short reaction times, and simple workup (Safaei‐Ghomi, Shahbazi-Alavi, & Heidari-Baghbahadorani, 2015).
Material Science and Nanotechnology
Zhang et al. (2016) developed magnetically separable graphene oxide anchored sulfonic acid nanoparticles for catalyzing the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles. This research not only highlights the compound's utility in synthesizing heterocyclic compounds but also its relevance in creating recyclable catalytic systems, pointing towards applications in sustainable chemistry and nanotechnology (Zhang et al., 2016).
Anticancer Research
A study by Hadiyal et al. (2020) on microwave-assisted synthesis of polysubstituted 4H-pyran derivatives, starting from 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile, highlighted potential anticancer applications. The synthesized compounds were evaluated against different human cancer cell lines, suggesting the role of such derivatives in developing new anticancer agents (Hadiyal et al., 2020).
Molecular Structure and Photophysics
Vetokhina et al. (2012) investigated the photoinduced tautomerization in pyrazolylpyridines, demonstrating the complex photophysical behaviors of molecules containing the pyrazole moiety. This research contributes to understanding the fundamental properties of pyrazole derivatives, which is essential for designing optical materials and sensors (Vetokhina et al., 2012).
Mécanisme D'action
Mode of Action
Pyrazoles, the core structure of this compound, are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrazoles are known to influence a variety of biochemical pathways due to their diverse biological activities
Result of Action
Related compounds with a pyrazole core have been reported to exhibit a range of biological activities, suggesting that this compound may also have significant molecular and cellular effects .
Propriétés
IUPAC Name |
3-(4-bromo-3-methylpyrazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c1-6-7(8)5-11(10-6)4-2-3-9/h5H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPOKUNWJFJHBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005575-46-1 |
Source


|
| Record name | 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Ethoxyphenyl)-3-(4-ethylphenyl)-5-phenacylsulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2817254.png)


![3,4-dimethyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2817259.png)

![5-Chloro-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine](/img/structure/B2817265.png)
![2-[(4-bromophenyl)methyl]-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2817266.png)
![2-(4-chlorophenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2817268.png)


![2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2817273.png)


